molecular formula C22H17N5O3S B216570 [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate CAS No. 106909-04-0

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate

Cat. No.: B216570
CAS No.: 106909-04-0
M. Wt: 406.5 g/mol
InChI Key: ICHHXFCJBZGEMY-IIAHBEPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is a naturally occurring compound found in red yeast rice, a product of rice fermentation using the fungus Monascus purpureus. It belongs to the class of monacolins, which are known for their cholesterol-lowering properties. This compound, along with other monacolins, has been studied for its potential health benefits, particularly in reducing cholesterol levels and improving cardiovascular health .

Preparation Methods

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is primarily produced through the fermentation of rice by Monascus purpureus. The fermentation process involves inoculating rice with the Monascus fungus and allowing it to ferment under controlled conditions. The key steps in the preparation include:

Chemical Reactions Analysis

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate has several scientific research applications, including:

Mechanism of Action

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels in the blood .

Comparison with Similar Compounds

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate is similar to other monacolins, such as Monacolin-K (also known as lovastatin), Monacolin-J, and Monacolin-L. These compounds share a similar mechanism of action, inhibiting HMG-CoA reductase to lower cholesterol levels. this compound is unique in its specific structure and potential for different biological activities .

Similar Compounds

  • Monacolin-K (Lovastatin)
  • Monacolin-J
  • Monacolin-L
  • Monacolin-X

This compound stands out due to its distinct chemical structure and potential for unique therapeutic applications.

Properties

CAS No.

106909-04-0

Molecular Formula

C22H17N5O3S

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate

InChI

InChI=1S/C23H34O6/c1-13-8-16-5-4-14(2)19(7-6-18-11-17(25)12-22(27)28-18)23(16)20(9-13)29-21(26)10-15(3)24/h4-5,8,13-15,17-20,23-25H,6-7,9-12H2,1-3H3/t13-,14-,15?,17+,18+,19-,20-,23-/m0/s1

InChI Key

ICHHXFCJBZGEMY-IIAHBEPISA-N

SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)CC(C)O

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O

Synonyms

monacolin M
monacolin-M

Origin of Product

United States

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